molecular formula C31H35N5O3 B11190075 2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

Cat. No.: B11190075
M. Wt: 525.6 g/mol
InChI Key: ZINAETCSVXPFAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves multiple stepsThe final steps involve the acetylation and the formation of the piperazinyl and phenylacetamide moieties . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities with 2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound in its respective applications.

Properties

Molecular Formula

C31H35N5O3

Molecular Weight

525.6 g/mol

IUPAC Name

2-[1-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C31H35N5O3/c37-28(33-26-14-8-3-9-15-26)22-27-31(39)32-16-17-36(27)29(38)23-34-18-20-35(21-19-34)30(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-15,27,30H,16-23H2,(H,32,39)(H,33,37)

InChI Key

ZINAETCSVXPFAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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